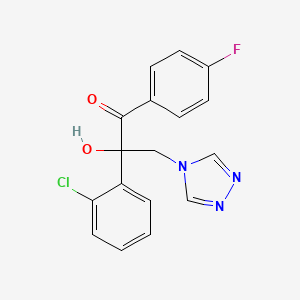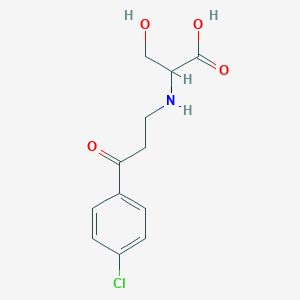
Benzoic acid, 2-((3-(1,3-benzodioxol-5-yl)-2-methyl-1-propenyl)amino)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((3-(1,3-benzodioxol-5-yl)-2-methyl-1-propenyl)amino)-, methyl ester is a complex organic compound that features a benzoic acid core with a 1,3-benzodioxole moiety and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((3-(1,3-benzodioxol-5-yl)-2-methyl-1-propenyl)amino)-, methyl ester typically involves the following steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Alkylation: The 1,3-benzodioxole derivative is then alkylated with an appropriate alkyl halide to introduce the 2-methyl-1-propenyl group.
Amidation: The alkylated product is reacted with benzoic acid to form the amide linkage.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 1,3-benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic ring in the benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((3-(1,3-benzodioxol-5-yl)-2-methyl-1-propenyl)amino)-, methyl ester has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase (COX) enzymes.
Biological Studies: The compound’s cytotoxic properties are evaluated against various cancer cell lines, making it a candidate for anticancer research.
Materials Science: Its unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-((3-(1,3-benzodioxol-5-yl)-2-methylpropylidene)amino)-, methyl ester: A closely related compound with similar structural features but different substituents.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the 1,3-benzodioxole moiety and are studied for their anticancer properties.
Uniqueness
Benzoic acid, 2-((3-(1,3-benzodioxol-5-yl)-2-methyl-1-propenyl)amino)-, methyl ester stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit COX enzymes and induce apoptosis in cancer cells makes it a valuable compound in medicinal chemistry and cancer research.
Eigenschaften
CAS-Nummer |
104037-85-6 |
|---|---|
Molekularformel |
C19H19NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
methyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-1-enyl]amino]benzoate |
InChI |
InChI=1S/C19H19NO4/c1-13(9-14-7-8-17-18(10-14)24-12-23-17)11-20-16-6-4-3-5-15(16)19(21)22-2/h3-8,10-11,20H,9,12H2,1-2H3/b13-11+ |
InChI-Schlüssel |
LUXWNKRPTQDZRB-ACCUITESSA-N |
Isomerische SMILES |
C/C(=C\NC1=CC=CC=C1C(=O)OC)/CC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CC(=CNC1=CC=CC=C1C(=O)OC)CC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


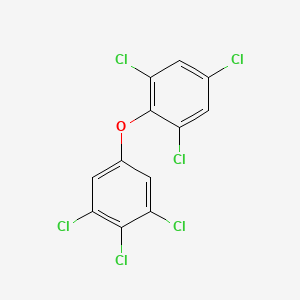
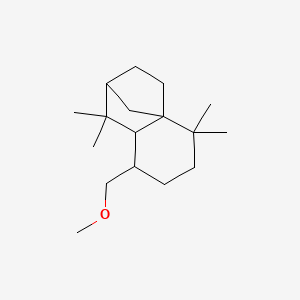
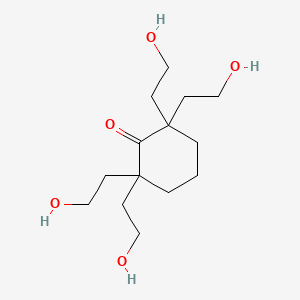
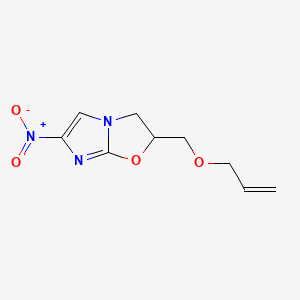
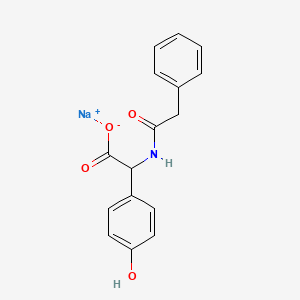
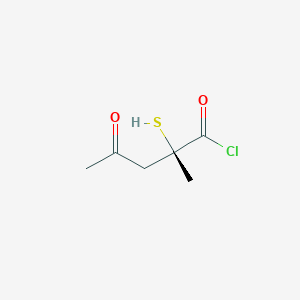
![Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B15180393.png)
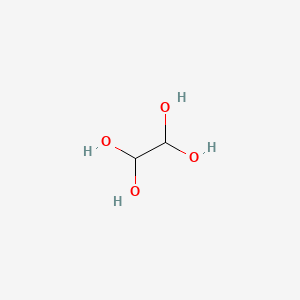
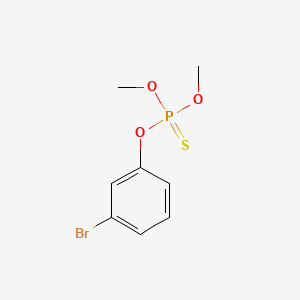
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
